molecular formula C₂₃H₃₀N₂O₄ B022131 Ramipril Diketopiperazine CAS No. 108731-95-9

Ramipril Diketopiperazine

Katalognummer B022131
CAS-Nummer: 108731-95-9
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: KOVMAAYRBJCASY-JBDAPHQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ramipril is a long-acting angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the treatment of hypertension and congestive heart failure. It operates as a prodrug, which upon ingestion undergoes enzymatic hydrolysis to form its active metabolite, ramiprilat. Ramiprilat exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating stress on the heart. Notably, during the metabolism of ramipril, a diketopiperazine derivative is formed, which is one of its significant metabolites alongside the glucuronate conjugate of ramiprilat (Meisel, Shamiss, & Rosenthal, 1994).

Synthesis Analysis

The synthesis of ramipril and its metabolites, including the diketopiperazine derivative, involves several critical steps. Initially, ramipril is synthesized through a series of chemical reactions starting from a specific precursor molecule, which then undergoes enzymatic de-esterification in the liver to produce ramiprilat. This process not only yields ramiprilat but also generates a diketopiperazine derivative as a secondary metabolite through the cleavage of the ramipril molecule (Meyer et al., 1987).

Molecular Structure Analysis

The molecular structure of ramipril diketopiperazine is characterized by a cyclic dipeptide composed of two amino acids linked through a diketopiperazine ring. This structure is essential for its biological activity, as the configuration and conformation of the diketopiperazine ring influence its interaction with biological targets and enzymes involved in ramipril metabolism. The presence of the diketopiperazine ring is a unique feature that distinguishes this metabolite from the parent compound, ramipril, and its primary metabolite, ramiprilat (Hanysova et al., 2005).

Chemical Reactions and Properties

Ramipril diketopiperazine is formed through specific chemical reactions involving the cleavage and rearrangement of the ramipril molecule. This metabolite exhibits unique chemical properties, such as stability in different pH conditions and solvents, which are critical for its biological function and pharmacokinetics. The study of these chemical reactions and properties is vital for understanding the metabolism of ramipril and the role of its diketopiperazine derivative in the drug's pharmacological profile (Hanysova et al., 2005).

Physical Properties Analysis

The physical properties of ramipril diketopiperazine, including solubility, stability, and molecular weight, play a crucial role in its pharmacokinetics and biological activity. These properties determine how the metabolite interacts with biological membranes, proteins, and enzymes, affecting its distribution, metabolism, and excretion within the body. Understanding these physical properties is essential for optimizing the therapeutic efficacy and safety of ramipril (Verho et al., 1995).

Chemical Properties Analysis

The chemical properties of ramipril diketopiperazine, such as reactivity, stability, and interactions with biological molecules, are fundamental to its role as a metabolite of ramipril. These properties influence the metabolite's ability to interact with and inhibit specific enzymes or receptors within the body, contributing to the overall pharmacological effects of ramipril. Detailed analysis of these chemical properties provides insights into the metabolic pathways of ramipril and the biological significance of its diketopiperazine derivative (Verho et al., 1995).

Wissenschaftliche Forschungsanwendungen

  • Effects on Alzheimer's Disease and Blood Pressure

    Ramipril therapy inhibited cerebrospinal fluid (CSF) angiotensin-converting enzyme (ACE) activity and improved blood pressure, but did not influence CSF amyloid beta-42 levels in individuals at risk for Alzheimer's disease (Wharton et al., 2012).

  • Antihypertensive Efficacy

    Ramipril is effective and well-tolerated as an antihypertensive agent, reducing both supine and standing blood pressure over 24 hours after dosing (McCarron, 1991).

  • Use in Treating Hypertension and Heart Failure

    It's an effective drug for treating hypertension and congestive heart failure in patients, including those with renal or hepatic dysfunction, and the elderly (Meisel, Shamiss, & Rosenthal, 1994).

  • Stability and Transformation

    In a study, Ramipril transformed into Ramipril Diketopiperazine when stored at 40°C with 75% relative humidity (RH), but remained stable in a desiccator (Kollamaram et al., 2018).

  • Cardiovascular Benefits

    Ramipril has shown efficacy in reducing the risk of cardiovascular events, myocardial infarction, and stroke in high-risk patients without heart failure (Yusuf et al., 2000; Sleight et al., 2001).

  • Pharmacokinetics in Various Populations

    Studies have shown differences in the pharmacokinetics of Ramipril in patients with impaired renal function, the elderly, and those with liver cirrhosis (Debusmann et al., 1987; Meyer et al., 1987; Pidlich et al., 1997).

  • Stability in Different pH Solutions

    Ramipril was stable in buffer solutions with different pH values, with more than 0.2% of impurity D (Ramipril-diketopiperazine) detected in pH 3 and 5 (Hanysova et al., 2005).

  • Antiatherogenic Effects

    Ramipril treatment may have antiatherogenic effects in subjects with successfully repaired coarctation of the aorta, even in the absence of arterial hypertension (Brili et al., 2008).

Safety And Hazards

According to the safety data sheet, Ramipril Diketopiperazine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . In case of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so .

Zukünftige Richtungen

Ramipril is an ACE inhibitor used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It is also used to reduce the risk of MI, stroke, and mortality in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .

Eigenschaften

IUPAC Name

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMAAYRBJCASY-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312563
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramipril Diketopiperazine

CAS RN

108731-95-9
Record name Ramipril-diketopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108731-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108731-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramipril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Ramipril Diketopiperazine
Reactant of Route 3
Ramipril Diketopiperazine
Reactant of Route 4
Ramipril Diketopiperazine
Reactant of Route 5
Ramipril Diketopiperazine
Reactant of Route 6
Ramipril Diketopiperazine

Q & A

Q1: What is the significance of identifying Ramipril Diketopiperazine as a potential MTHFR inhibitor?

A1: Ramipril Diketopiperazine is a degradation product of the ACE inhibitor Ramipril. While Ramipril itself is well-studied for its cardiovascular benefits, the discovery of its diketopiperazine derivative as a potential MTHFR inhibitor opens new avenues for research. This is particularly relevant because [higher MTHFR expression levels were linked to shorter overall survival in hepatocellular carcinoma, adrenocortical carcinoma, and low-grade glioma] []. Identifying compounds that can inhibit MTHFR could offer potential therapeutic options for these cancers.

Q2: How does Ramipril Diketopiperazine compare to other identified potential MTHFR inhibitors in the study?

A2: The in silico study identified Vilanterol and Selexipag alongside Ramipril Diketopiperazine as potential competitive MTHFR inhibitors []. While all three demonstrated binding affinity to the enzyme's catalytic pocket, Vilanterol emerged as the strongest candidate based on molecular dynamics analyses and MM-PBSA calculations []. Further experimental validation is needed to confirm these computational findings and compare the inhibitory potency of these compounds.

Q3: What are the limitations of using in silico drug screening for identifying MTHFR inhibitors?

A3: While in silico screening is a valuable tool for initial drug discovery, it's crucial to acknowledge its limitations. The study primarily focused on binding affinity and computational modeling []. These methods don't fully encapsulate the complexity of in vivo environments. Experimental validation, including enzyme assays and cell-based studies, are necessary to confirm the actual inhibitory activity of Ramipril Diketopiperazine and other identified compounds.

Q4: Are there existing formulation strategies that could be relevant for Ramipril Diketopiperazine?

A4: Although the research primarily focuses on Ramipril Diketopiperazine's potential as an MTHFR inhibitor, it's worth noting that Ramipril itself faces stability challenges. Studies have investigated [stabilized ramipril compositions] [] using techniques like coating with glyceryl behenate or other excipients to prevent degradation to Ramipril-diacid or Ramipril-diketopiperazine. These existing strategies for improving Ramipril's stability could potentially be adapted and explored for Ramipril Diketopiperazine, should further research warrant its development as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.